molecular formula C15H22FNO B4718884 1-[4-(2-fluorophenoxy)butyl]piperidine

1-[4-(2-fluorophenoxy)butyl]piperidine

Cat. No.: B4718884
M. Wt: 251.34 g/mol
InChI Key: OOYPUTQLOABWAG-UHFFFAOYSA-N
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Description

1-[4-(2-Fluorophenoxy)butyl]piperidine is a piperidine derivative featuring a 2-fluorophenoxy group linked via a butyl chain to the piperidine nitrogen.

Properties

IUPAC Name

1-[4-(2-fluorophenoxy)butyl]piperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22FNO/c16-14-8-2-3-9-15(14)18-13-7-6-12-17-10-4-1-5-11-17/h2-3,8-9H,1,4-7,10-13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOYPUTQLOABWAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CCCCOC2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

27.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47198819
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(2-fluorophenoxy)butyl]piperidine typically involves the reaction of 2-fluorophenol with N-BOC-4-hydroxypiperidine. The reaction is carried out under Mitsunobu conditions, which include the use of di-tert-butyl-diazodicarboxylate and triphenylphosphine in tetrahydrofuran at room temperature . The resulting intermediate is then deprotected to yield the target compound.

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing the reaction conditions and using appropriate industrial equipment to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-[4-(2-Fluorophenoxy)butyl]piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The fluorine atom in the phenoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

1-[4-(2-Fluorophenoxy)butyl]piperidine has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of biological systems and their interactions with fluorinated compounds.

    Industry: The compound can be used in the production of materials with specific properties, such as increased stability or enhanced reactivity.

Mechanism of Action

The mechanism of action of 1-[4-(2-fluorophenoxy)butyl]piperidine involves its interaction with specific molecular targets. The fluorophenoxy group can interact with various enzymes and receptors, modulating their activity. The piperidine ring can also play a role in the compound’s binding affinity and selectivity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Analogues and Substituent Effects

The following table compares 1-[4-(2-fluorophenoxy)butyl]piperidine with structurally related compounds:

Compound Name Substituents Key Applications/Findings Reference
This compound 2-fluorophenoxy, butyl chain Potential histamine H₃ antagonism (inferred from piperidine analogues)
4-(2-Fluorophenoxy)piperidine 2-fluorophenoxy (no butyl chain) Structural analog; used as a chemical standard
1-(4-(2-Allylphenoxy)butyl)piperidine 2-allylphenoxy, butyl chain Corrosion inhibition (84–95% efficacy at 150 mg/L)
4-[2-(2-Fluorophenoxy)phenyl]piperidine 2-fluorophenoxy attached to phenyl ring Serotonin/norepinephrine reuptake inhibition; neuropathic pain treatment
Key Observations:
  • Butyl Chain Impact: The butyl spacer in this compound may enhance membrane permeability compared to 4-(2-fluorophenoxy)piperidine, which lacks this chain. This could improve bioavailability in pharmacological contexts .

Pharmacological Comparison

Histamine H₃ Receptor Antagonists

Piperidine derivatives with substituted phenoxy groups have shown promise as histamine H₃ antagonists. For example:

  • 1-{4-[4-(Substituted)piperazin-1-yl]butyl}guanidines: These compounds exhibited nanomolar-range H₃ receptor affinity (Ki = 5–50 nM) in vitro and demonstrated wake-promoting effects in vivo .
  • The fluorophenoxy group may enhance selectivity over other histamine receptors .

Neurotransmitter Reuptake Inhibition

The compound 4-[2-(2-fluorophenoxy)phenyl]piperidine () acts as a dual serotonin/norepinephrine reuptake inhibitor (SNRI), with efficacy in neuropathic pain models.

Corrosion Inhibition

1-(4-(2-Allylphenoxy)butyl)piperidine derivatives (e.g., compounds 4a-d in ) demonstrated 84–95% corrosion inhibition for carbon steel in acidic media. The allyl group’s electron-donating properties facilitate adsorption onto metal surfaces. In contrast, the 2-fluorophenoxy group in this compound may reduce adsorption efficiency due to its electron-withdrawing nature, though this remains untested .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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